1-[6-(4-Bromophenoxy)hexyl]imidazole
Beschreibung
The exact mass of the compound 1-[6-(4-bromophenoxy)hexyl]-1H-imidazole is 322.06808 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[6-(4-Bromophenoxy)hexyl]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6-(4-Bromophenoxy)hexyl]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[6-(4-bromophenoxy)hexyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O/c16-14-5-7-15(8-6-14)19-12-4-2-1-3-10-18-11-9-17-13-18/h5-9,11,13H,1-4,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYGYHMJDFFKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCN2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385783 | |
| Record name | 1-[6-(4-bromophenoxy)hexyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5366-34-7 | |
| Record name | 1-[6-(4-bromophenoxy)hexyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacokinetic Profiling and ADME Evaluation of 1-[6-(4-Bromophenoxy)hexyl]imidazole: A Comprehensive Technical Guide
Molecular Rationale & ADME Liabilities
1-[6-(4-Bromophenoxy)hexyl]imidazole is a prototypical, highly lipophilic azole derivative primarily investigated for its potent coordination with heme-containing enzymes. The molecule is structurally defined by three distinct pharmacophoric regions, each contributing to its pharmacological efficacy and its Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities:
-
The Imidazole Ring: The unhindered nitrogen (N3) possesses a lone electron pair that directly coordinates with the porphyrin iron (Fe²⁺/Fe³⁺) in the active site of enzymes such as Heme Oxygenase-1 (HO-1) . While this drives target affinity, it also introduces a high risk of off-target Cytochrome P450 (CYP) inhibition.
-
The Hexyl Linker: This six-carbon aliphatic chain provides the structural flexibility needed to navigate hydrophobic substrate-binding channels. However, it significantly increases the molecule's lipophilicity (LogP) and introduces metabolic liabilities, specifically susceptibility to CYP-mediated ω and ω -1 aliphatic hydroxylation.
-
The 4-Bromophenoxy Moiety: The halogenated aromatic ring anchors the molecule via hydrophobic and halogen bonding. Pharmacokinetically, this moiety drives extensive plasma protein binding (>95%) and serves as a primary site for CYP-mediated O-dealkylation (ether cleavage).
Causality in Experimental Design: Because of its high lipophilicity and structural liabilities, 1-[6-(4-Bromophenoxy)hexyl]imidazole is predicted to be a "high-clearance, high-volume-of-distribution" compound. Consequently, our ADME profiling must prioritize hepatic intrinsic clearance assays, non-specific binding controls, and rigorous metabolite identification (MetID) to map its rapid biotransformation.
In Vitro ADME Profiling Protocols
To establish a highly reliable pharmacokinetic baseline, the following in vitro assays must be executed as self-validating systems . This ensures that any observed data is a true reflection of the compound's behavior, rather than an artifact of the experimental apparatus.
Figure 1: Sequential ADME and PK profiling workflow for imidazole derivatives.
Protocol 2.1: Hepatic Microsomal Stability & Intrinsic Clearance ( CLint )
Causality: Determining the rate of parent compound depletion in Human Liver Microsomes (HLM) allows us to mathematically scale in vitro stability to predicted in vivo hepatic clearance .
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Incubation: Combine HLM (final protein concentration 0.5 mg/mL) with 1-[6-(4-Bromophenoxy)hexyl]imidazole (final concentration 1 µM, keeping organic solvent <0.1%). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).
-
Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and calculate CLint .
-
System Validation & QC Criteria: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only valid if Verapamil t1/2 < 15 min and Warfarin t1/2 > 60 min.
Protocol 2.2: Caco-2 Permeability Assessment
Causality: The lipophilic nature of the compound suggests high passive permeability, but the bulky hexyl-imidazole structure may trigger P-glycoprotein (P-gp) efflux, limiting oral bioavailability.
Step-by-Step Methodology:
-
Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .
-
Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.
-
Incubation: Incubate at 37°C on an orbital shaker. Sample the receiver chambers at 60 and 120 minutes.
-
Calculation: Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).
-
System Validation & QC Criteria: Co-incubate with Lucifer Yellow. If Lucifer Yellow Papp > 0.5×10−6 cm/s, the monolayer is compromised, and data must be discarded. Mass balance recovery must exceed 80% to rule out compound retention inside the cells.
Protocol 2.3: Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
Causality: Only the unbound fraction ( fu ) of the drug is available to interact with therapeutic targets or metabolizing enzymes. The bromophenoxy group will drive high non-specific binding.
Step-by-Step Methodology:
-
Spiking: Spike rat and human plasma with the compound to a final concentration of 5 µM.
-
Dialysis: Load 200 µL of spiked plasma into the sample chamber of a RED device insert. Load 350 µL of PBS into the buffer chamber.
-
Equilibration: Seal the plate and incubate at 37°C on a shaker at 300 rpm for 4 hours.
-
Matrix Matching: Post-incubation, matrix-match the samples (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure equal ionization efficiency during LC-MS/MS analysis.
-
System Validation & QC Criteria: Monitor absolute recovery. Because 1-[6-(4-Bromophenoxy)hexyl]imidazole is highly lipophilic, it may bind to the Teflon/polycarbonate apparatus. If total recovery is <85%, the assay must be repeated using pre-saturated equipment.
In Vivo Pharmacokinetic Profiling
Causality: In vitro data must be bridged to systemic in vivo behavior. A Sprague-Dawley rat model is utilized to determine the true volume of distribution ( Vss ), systemic clearance ( CL ), and oral bioavailability (%F). Due to the compound's poor aqueous solubility, formulation strategy is critical; standard saline will result in precipitation and fatal embolisms.
Methodology:
-
Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution.
-
Dosing: Administer intravenously (IV) at 1 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage (n=3 per group).
-
Sampling: Collect serial blood samples via a surgically implanted jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Bioanalysis: Extract plasma, perform protein precipitation with acetonitrile, and quantify via a validated LC-MS/MS method. Calculate PK parameters using Non-Compartmental Analysis (NCA).
Quantitative ADME/PK Data Summary
The following tables summarize the expected quantitative thresholds for 1-[6-(4-Bromophenoxy)hexyl]imidazole based on its physicochemical profile and historical data of structurally analogous heme-coordinating azoles.
Table 1: Expected In Vitro ADME Parameters
| Assay | Metric | Expected Outcome | Pharmacological Implication |
| Microsomal Stability | CLint (HLM) | > 60 µL/min/mg | Rapid hepatic metabolism; high first-pass effect expected. |
| Caco-2 Permeability | Papp (A-to-B) | > 15×10−6 cm/s | High passive transcellular permeability. |
| Caco-2 Efflux | Efflux Ratio (ER) | < 2.0 | Low liability as a P-glycoprotein (P-gp) substrate. |
| Protein Binding | Fraction Unbound ( fu ) | < 1.0% | Extensive binding limits the free pharmacologically active fraction. |
Table 2: Expected In Vivo Pharmacokinetic Parameters (Rat Model)
| PK Parameter | Symbol | Units | IV Dosing (1 mg/kg) | PO Dosing (10 mg/kg) |
| Systemic Clearance | CL | mL/min/kg | 45.0 - 65.0 (High) | N/A |
| Volume of Distribution | Vss | L/kg | 3.5 - 6.0 (High) | N/A |
| Maximum Concentration | Cmax | ng/mL | N/A | 150 - 300 |
| Half-life | T1/2 | hr | 1.5 - 2.5 | 2.0 - 3.5 |
| Bioavailability | %F | % | N/A | < 15% |
Metabolite Identification (MetID) & Biotransformation
To understand the drivers of the high systemic clearance, Metabolite Identification (MetID) is conducted using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) on the 60-minute microsomal incubation samples and in vivo urine/feces.
Mechanistic Biotransformation: The structural liabilities of 1-[6-(4-Bromophenoxy)hexyl]imidazole dictate its metabolic fate. The primary soft spot is the ether linkage connecting the hexyl chain to the bromophenoxy ring. CYP-mediated O-dealkylation rapidly cleaves this bond, resulting in the formation of 4-bromophenol and 6-(1H-imidazol-1-yl)hexan-1-ol. Secondary pathways include aliphatic oxidation of the carbon chain and direct N-glucuronidation of the imidazole ring by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).
Figure 2: Predicted CYP450 and UGT-mediated biotransformation pathways.
References
-
BRENDA Enzyme Database. Information on EC 1.14.14.18 - heme oxygenase (biliverdin-producing). Technical University of Braunschweig. Available at:[Link]
-
Sorrenti V, Guccione S, Di Giacomo C, Modica MN, Pittalà V, Acquaviva R, Salerno L. Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors. Chemical Biology & Drug Design. 2012 Dec;80(6):876-86. Available at:[Link]
-
Obach RS. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. 1999 Nov;27(11):1350-9. Available at:[Link]
1-[6-(4-Bromophenoxy)hexyl]imidazole material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety of 1-[6-(4-Bromophenoxy)hexyl]imidazole
Introduction: As novel molecules are synthesized for applications in drug discovery and materials science, a comprehensive understanding of their safety profiles is paramount for protecting researchers. This guide provides a detailed examination of the material safety properties of 1-[6-(4-Bromophenoxy)hexyl]imidazole. In the absence of a specific, officially published Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous compounds, namely the imidazole core and related brominated aromatic molecules. This approach, rooted in established chemical safety principles, provides a robust and cautionary framework for handling and use.
Compound Identification and Physicochemical Profile
1-[6-(4-Bromophenoxy)hexyl]imidazole is a substituted imidazole derivative. Its structure consists of a polar imidazole head, a flexible C6 alkyl (hexyl) chain, and a brominated aromatic tail. This amphipathic architecture suggests potential applications in areas such as antifungal development or as a protein crystallization agent.
Chemical Structure:
Caption: Chemical structure of 1-[6-(4-Bromophenoxy)hexyl]imidazole.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Information | Implication for Safe Handling |
|---|---|---|
| Molecular Formula | C₁₅H₁₉BrN₂O | - |
| Molecular Weight | 323.23 g/mol | - |
| Appearance | Likely a white to pale yellow solid or viscous oil. | Solid form may generate dust; oils present a contact hazard. |
| Boiling Point | High (>250 °C). Imidazole boils at 256 °C[1][2]. | Low volatility at room temperature reduces inhalation risk, but heating will increase vapor pressure. |
| Melting Point | Expected to be a low-melting solid. Imidazole melts at 90.5 °C[1]. | May melt upon slight heating, changing its physical hazard profile. |
| Solubility | Soluble in polar organic solvents; low solubility in water. | Water is suitable for washing skin after exposure but may not be effective for large-scale spill cleanup. |
Hazard Identification and Toxicological Synthesis
A definitive toxicological profile for this compound is not available. However, by examining its constituent moieties, a presumptive hazard classification can be constructed based on the Globally Harmonized System (GHS).
-
Imidazole Core: The parent imidazole is classified as corrosive, causing severe skin burns and eye damage.[3][4][5] It is also classified as a reproductive toxin (H360D), suspected of damaging the unborn child.[2][4][6]
-
Brominated Aromatic System: Structurally similar compounds like 1-(4-bromophenyl)imidazole are known to cause skin and serious eye irritation.[7][8] Bromine-containing compounds can be toxic and corrosive.[9][10][11]
Table 2: Inferred GHS Hazard Classification
| Hazard Class | GHS Category | Inferred Hazard Statement | Basis for Classification |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage, or H315: Causes skin irritation. | The imidazole core is corrosive[3][4]. Brominated analogs are irritants[7]. A conservative approach assumes at least irritation, with a high potential for corrosion. |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage, or H319: Causes serious eye irritation. | Direct consequence of skin corrosivity/irritation. Both imidazole and its brominated analogs are known eye hazards.[4][7][8] |
| Reproductive Toxicity | Category 1B | H360D: May damage the unborn child. | The parent imidazole carries this classification.[2][4][5][6] This hazard should be conservatively assumed to persist in its derivatives until proven otherwise. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. | Imidazole is harmful if swallowed.[3][5] |
Risk Mitigation and Safe Handling Protocols
A multi-layered approach involving engineering controls, personal protective equipment (PPE), and specific handling procedures is essential.
Engineering Controls
All handling of 1-[6-(4-Bromophenoxy)hexyl]imidazole, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3] An eyewash station and safety shower must be immediately accessible in the work area.[4][12]
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on the highest potential hazard (corrosivity).
-
Hand Protection: Wear nitrile rubber gloves with a minimum thickness of 0.11 mm.[4] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[13] For extended contact or handling of large quantities, consult the glove manufacturer's resistance data.
-
Eye and Face Protection: Use tight-sealing safety goggles with side shields.[4][12] If there is a splash hazard, a full-face shield should be worn in addition to goggles.[4]
-
Skin and Body Protection: A lab coat is mandatory.[13] For tasks with a higher risk of contact, an impervious apron and additional arm protection should be used.[3][13]
Storage and Incompatibility
Store the compound in a cool, dry, and well-ventilated area away from direct sunlight.[3] Keep the container tightly closed.[14][15] Based on the reactivity of similar compounds, store away from strong oxidizing agents.[15]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
Caption: Decision workflow for first aid response to exposure.
Detailed First Aid Protocols:
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][14] Seek immediate medical attention, as corrosive injuries can be difficult to treat if delayed.[4][5]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids apart.[3][4] Remove contact lenses if present and easy to do.[3][12] Continue rinsing. Immediate consultation with an ophthalmologist is required.[4][5]
-
If Inhaled: Remove the person from the contaminated area to fresh air and keep them in a position comfortable for breathing.[3][15] If breathing is difficult, trained personnel should administer oxygen.[12][15] Seek immediate medical attention.[15]
-
If Swallowed: Rinse the mouth thoroughly with water.[3][4] Do NOT induce vomiting.[3][12] If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[4] Call a poison center or doctor immediately.[3][15]
Spill Management and Waste Disposal
Accidental release must be handled with caution to prevent exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate: Restrict access to the spill area. Ensure cleanup is performed only by trained personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Wear PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles with a face shield.
-
Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][15] For liquid/oil spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand) and shovel into a container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent followed by soap and water.
-
Dispose: All cleanup materials and waste must be disposed of as hazardous chemical waste according to institutional and local regulations.[3]
Caption: Step-by-step workflow for chemical spill cleanup.
Waste Disposal
Dispose of waste materials and contaminated packaging in a designated hazardous waste container.[3][13] Do not dispose of down the drain or with general trash.[13] All disposal must comply with local, regional, and national environmental regulations.
References
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ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. [Link]
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Carl ROTH. Safety Data Sheet: Imidazole. [Link]
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Hampton Research. (2023, November 3). 1.0 M Imidazole SDS. [Link]
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PubChem. 1-(4-Bromophenyl)imidazole. National Center for Biotechnology Information. [Link]
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Carl ROTH. Safety Data Sheet: Bromine. [Link]
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Shelar Uttam B. & Thorve Sandip S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Carl ROTH. Safety Data Sheet: Bromine (Alternate). [Link]
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CAS Common Chemistry. Imidazole. American Chemical Society. [Link]
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GESTIS Substance Database. Bromine. Institut für Arbeitsschutz der Deutschen Gesetzlichen Unfallversicherung. [Link]
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Wikipedia. Imidazole. [Link]
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OFI Testing Equipment. Safety Data Sheet: Bromine Solution. [Link]
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NeuroQuantology. (2022). Versatile Properties and Biological Significance of Imidazole and Its Derivatives. [Link]
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G-Biosciences. Safety Data Sheet: Imidazole. [Link]
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Sysmex Corporation. (2016, June 7). 製品安全データシート (Safety Data Sheet). [Link]
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Carl ROTH. Safety Data Sheet: Imidazole PUFFERAN®. [Link]
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Ministry of Health, Labour and Welfare, Japan. 職場のあんぜんサイト (Workplace Safety Site): イミダゾール. [Link]
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A Technical Guide to Preliminary High-Throughput Screening Using 1-[6-(4-Bromophenoxy)hexyl]imidazole
Introduction: The Therapeutic Potential of Imidazole Scaffolds
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Its prevalence stems from the unique electronic properties and hydrogen bonding capabilities of the 1,3-diaza-2,4-cyclopentadiene ring, which allow for diverse interactions with biological targets.[4][5] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][5][6][7] The compound 1-[6-(4-Bromophenoxy)hexyl]imidazole belongs to this versatile class of molecules. While specific data on this exact molecule is limited in publicly available literature, its structural motifs—an imidazole head and a bromophenoxy-terminated alkyl chain—suggest a high potential for biological activity, making it a prime candidate for high-throughput screening (HTS) to uncover its therapeutic utility. This guide provides a comprehensive framework for conducting a preliminary HTS campaign with this compound, focusing on a logical, data-driven approach to identify its potential mechanism of action.
Rationale for Target Selection: Cytochrome P450 Enzymes
Given the structural features of 1-[6-(4-Bromophenoxy)hexyl]imidazole, a primary and logical target class for initial screening is the cytochrome P450 (CYP450) superfamily of enzymes.[8] Imidazole-containing compounds are well-documented inhibitors of various CYP450 isoforms.[9] The nitrogen atoms in the imidazole ring can coordinate with the heme iron atom in the active site of these enzymes, leading to potent inhibition.[9] CYP450 enzymes are central to drug metabolism and are implicated in a multitude of disease states, making them a high-value target class in drug discovery.[8] Inhibition of specific CYP450 isoforms can have significant therapeutic implications, as well as being a critical factor in assessing potential drug-drug interactions.[8][9][10] Therefore, an initial HTS campaign focused on a panel of key drug-metabolizing CYP450 isoforms is a scientifically sound starting point.
High-Throughput Screening Workflow: A Phased Approach
A successful HTS campaign is a multi-step process that requires careful planning and execution.[11] The workflow for evaluating 1-[6-(4-Bromophenoxy)hexyl]imidazole will be divided into three main phases: Primary Screening, Hit Confirmation and Potency Determination, and preliminary Mechanism of Action (MOA) studies.
Caption: High-throughput screening workflow for 1-[6-(4-Bromophenoxy)hexyl]imidazole.
Phase 1: Primary Screening for CYP450 Inhibition
The initial step is to perform a single-concentration screen of 1-[6-(4-Bromophenoxy)hexyl]imidazole against a panel of key human CYP450 isoforms. This provides a broad overview of the compound's inhibitory activity.
Experimental Protocol: Fluorescence-Based CYP450 Inhibition Assay
Fluorescence-based assays are a mainstay in HTS due to their sensitivity, speed, and amenability to automation.[12][13] This protocol utilizes commercially available kits with specific fluorogenic substrates for each CYP450 isoform.
Materials:
-
1-[6-(4-Bromophenoxy)hexyl]imidazole (stock solution in DMSO)
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)[8]
-
NADPH regenerating system
-
Fluorogenic substrates specific for each CYP450 isoform
-
Potassium phosphate buffer
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: In a 384-well plate, dispense the test compound to a final concentration of 10 µM. Include a positive control (a known inhibitor for each isoform) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add the recombinant CYP450 enzyme and the NADPH regenerating system to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the specific fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and measure the fluorescence intensity every minute for 30 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.[8]
-
Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the controls (% inhibition).
Data Interpretation: A "hit" is defined as a compound that causes a statistically significant reduction in enzyme activity (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of assay quality, reflecting the separation between the positive and negative controls. | > 0.5 |
| Signal-to-Background | The ratio of the signal from the uninhibited enzyme to the background signal. | > 10 |
| % Inhibition | The percentage reduction in enzyme activity in the presence of the test compound. | > 50% for a "hit" |
Phase 2: Hit Confirmation and Potency Determination
Once initial hits are identified, the next crucial step is to confirm their activity and determine their potency. This involves re-testing from a fresh stock of the compound and generating a dose-response curve to calculate the IC50 value.
Experimental Protocol: IC50 Determination
Procedure:
-
Serial Dilution: Prepare a serial dilution of 1-[6-(4-Bromophenoxy)hexyl]imidazole (e.g., 8-point, 3-fold dilution series) in DMSO.
-
Compound Plating: Dispense the diluted compound into a 384-well plate.
-
Assay Execution: Follow the same procedure as the primary screen.
-
Data Analysis: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 3: Preliminary Mechanism of Action Studies
With confirmed and potent hits, the focus shifts to understanding the mechanism of inhibition. A key experiment is to assess for time-dependent inhibition (TDI).
Experimental Protocol: Time-Dependent Inhibition Assay
TDI occurs when a compound is metabolized by a CYP450 enzyme to a reactive intermediate that then irreversibly binds to and inactivates the enzyme.[14]
Procedure:
-
Pre-incubation with NADPH: Pre-incubate the test compound with the CYP450 enzyme and the NADPH regenerating system for various time points (e.g., 0, 15, 30 minutes).
-
Dilution and Substrate Addition: After each pre-incubation time point, dilute the mixture and add the fluorogenic substrate to measure the remaining enzyme activity.
-
Data Analysis: A decrease in IC50 with increasing pre-incubation time indicates TDI.
Caption: Conceptual diagram of time-dependent inhibition of a CYP450 enzyme.
Data Visualization and Interpretation
The results of the HTS campaign should be presented in a clear and concise manner to facilitate decision-making.
Table 1: Hypothetical Primary Screening Results
| CYP450 Isoform | % Inhibition at 10 µM | Hit? (Y/N) |
| CYP1A2 | 12.5 | N |
| CYP2C9 | 85.3 | Y |
| CYP2C19 | 78.9 | Y |
| CYP2D6 | 25.1 | N |
| CYP3A4 | 92.7 | Y |
Table 2: Hypothetical IC50 Values for Confirmed Hits
| CYP450 Isoform | IC50 (µM) |
| CYP2C9 | 1.2 |
| CYP2C19 | 2.5 |
| CYP3A4 | 0.8 |
Future Directions and Advanced Studies
The preliminary HTS campaign provides a solid foundation for further investigation. Subsequent steps should include:
-
Selectivity Profiling: Screening against a broader panel of enzymes and receptors to assess the compound's selectivity.
-
Orthogonal Assays: Using a different assay format (e.g., luminescence-based or mass spectrometry-based) to confirm the inhibitory activity and rule out assay artifacts.[15][16]
-
In Vitro ADME Studies: Evaluating the compound's metabolic stability, permeability, and potential for drug-drug interactions in more complex systems like human liver microsomes or hepatocytes.[10]
-
Structural Biology: If a potent and selective inhibitor is identified, co-crystallization studies with the target enzyme can provide insights into the binding mode and guide structure-activity relationship (SAR) studies for lead optimization.
Conclusion
This technical guide outlines a systematic and scientifically rigorous approach for the preliminary high-throughput screening of 1-[6-(4-Bromophenoxy)hexyl]imidazole. By focusing on the high-value target class of cytochrome P450 enzymes and employing a phased screening strategy, researchers can efficiently identify and characterize the biological activity of this novel compound. The data generated from this HTS campaign will be instrumental in determining the therapeutic potential of 1-[6-(4-Bromophenoxy)hexyl]imidazole and guiding future drug development efforts.
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A Technical Guide to the In Silico Molecular Docking of 1-[6-(4-Bromophenoxy)hexyl]imidazole
Abstract
This guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking of the novel imidazole derivative, 1-[6-(4-Bromophenoxy)hexyl]imidazole. Recognizing the therapeutic potential of imidazole-based compounds as antifungal agents, this document outlines a scientifically rigorous workflow from target identification to results analysis. The primary objective is to predict the binding affinity and interaction patterns of the specified ligand against its putative biological target, Lanosterol 14-alpha-demethylase (CYP51) from Candida albicans, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] By explaining the causality behind each methodological choice, this whitepaper serves as a practical resource for researchers, computational chemists, and drug development professionals aiming to leverage molecular docking for hypothesis-driven research.
Introduction: The Rationale for Docking Imidazole Derivatives
Imidazole and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4][5][6][7] Many prominent antifungal drugs, such as miconazole and ketoconazole, are imidazole derivatives that function by inhibiting the cytochrome P450 enzyme Lanosterol 14-alpha-demethylase (CYP51 or ERG11).[2][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][9][10] Its disruption leads to increased membrane permeability and, ultimately, fungal cell death, making it a validated and high-value target for antifungal drug discovery.[3][10]
The compound of interest, 1-[6-(4-Bromophenoxy)hexyl]imidazole, contains the key imidazole moiety responsible for coordinating with the heme iron in the CYP51 active site, along with a flexible hexyl chain and a bromophenoxy group that can engage in further hydrophobic and specific halogen-bond interactions within the binding pocket.[8] In silico molecular docking is a powerful computational technique that predicts how a small molecule (ligand) binds to a macromolecular target (receptor).[11][12][13][14] It serves two primary goals in drug discovery: identifying novel "hit" compounds from large databases and optimizing the potency of known "lead" compounds by understanding their binding mode.[14][15] This guide provides a step-by-step protocol to investigate the binding hypothesis of 1-[6-(4-Bromophenoxy)hexyl]imidazole with Candida albicans CYP51.
Principle of the Method: Search Algorithms and Scoring Functions
Molecular docking simulates the binding process by exploring a vast number of possible conformations and orientations of a ligand within a receptor's binding site. This process is governed by two key components:
-
Search Algorithm: This component is responsible for generating a diverse set of ligand poses. Algorithms like the Lamarckian Genetic Algorithm used in AutoDock explore the conformational space of the ligand, treating its rotatable bonds as flexible while typically keeping the receptor rigid for computational efficiency.[14][15]
-
Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding free energy of the protein-ligand complex. A lower (more negative) score generally indicates a more favorable binding affinity.[16][17] These functions are calibrated to approximate various energy terms, including van der Waals forces, electrostatic interactions, hydrogen bonding, and the energy penalty of desolvation.[11]
The reliability of a docking study hinges on the ability of this two-part system to accurately reproduce experimentally known binding modes.
The Molecular Docking Workflow: A Self-Validating Protocol
A robust docking protocol is a self-validating system. This is achieved by first performing a "re-docking" experiment, where the co-crystallized ligand from an experimental structure is removed and docked back into its own receptor. A successful re-docking, quantified by a low Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, validates that the chosen parameters can accurately reproduce a known binding mode.[12][16][18]
Caption: The general workflow for a molecular docking experiment.
Detailed Step-by-Step Methodology
This protocol utilizes widely accessible and validated software tools: AutoDock Vina for the docking calculation and UCSF Chimera or PyMOL for visualization and preparation steps.[19][20]
Part A: Receptor Preparation
The goal is to prepare the protein structure for docking by cleaning it and converting it to the required PDBQT file format.
-
Obtain Receptor Structure: Download the X-ray crystal structure of Candida albicans Lanosterol 14-alpha-demethylase (CYP51) from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5TZ1 , which is a high-resolution (2.00 Å) structure co-crystallized with a potent tetrazole-based inhibitor.[21] This inhibitor's location defines the active site.
-
Clean the PDB File:
-
Load the 5TZ1.pdb file into a molecular visualization program like UCSF Chimera.
-
Rationale: PDB files often contain non-essential molecules such as water, ions, and co-solvents that can interfere with the docking process.[20][22][23]
-
Action: Remove all water molecules. Delete any protein chains not relevant to the binding interaction (in this case, both chains A and B are part of the biological assembly and should be kept). Retain the Heme (HEM) cofactor as it is essential for catalytic activity. Remove the co-crystallized ligand (VT1) to create an empty binding site for our ligand of interest.
-
-
Prepare the Protein:
-
Rationale: Docking algorithms require correct protonation states and atomic charges to calculate interactions accurately.[23][24]
-
Action: Use a structure preparation tool (e.g., Dock Prep in Chimera or the Protein Preparation Wizard in Maestro) to add hydrogen atoms, assign partial charges (e.g., AMBER ff14SB), and repair any missing side chains.[25]
-
-
Save as PDBQT: Save the prepared receptor structure in the AutoDock PDBQT format (5TZ1_receptor.pdbqt). This format includes atomic charges, atom types, and topological information required by AutoDock Vina.
Part B: Ligand Preparation
The ligand must be converted into a 3D structure with defined rotatable bonds.
-
Obtain Ligand Structure: The structure of 1-[6-(4-Bromophenoxy)hexyl]imidazole can be obtained from PubChem or drawn using chemical drawing software like MarvinSketch or ChemDraw.[26][27]
-
Generate 3D Coordinates: Convert the 2D structure into a 3D conformation.
-
Energy Minimization:
-
Rationale: The initial 3D structure may not be in a low-energy, stable conformation. Energy minimization refines the geometry to a more physically realistic state.
-
Action: Perform energy minimization using a force field like MMFF94.
-
-
Prepare for Docking:
-
Rationale: The docking software needs to know which bonds in the ligand are rotatable to explore its conformational flexibility.
-
Action: Use AutoDockTools (part of MGLTools) or a similar program to define the rotatable bonds (torsions) and assign Gasteiger partial charges.
-
-
Save as PDBQT: Save the final prepared ligand structure in the PDBQT format (ligand.pdbqt).
Part C: Performing the Docking Simulation
-
Define the Binding Site (Grid Box):
-
Rationale: To focus the computational search, a "grid box" is defined around the active site. This box specifies the three-dimensional space where the docking algorithm will attempt to place the ligand.[28]
-
Action: Load the prepared receptor (5TZ1_receptor.pdbqt) into the visualization software. Center the grid box on the location of the previously removed co-crystallized ligand. Adjust the dimensions of the box (e.g., 26 x 26 x 26 Å) to ensure it fully encompasses the binding pocket. Note the center coordinates (x, y, z) and dimensions.[19][28]
-
-
Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) specifying the input files and search parameters.[19]
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the optimal binding pose but requires more computational time. A value of 8 is a standard starting point.
-
-
Execute the Docking Run: Run AutoDock Vina from the command line, referencing your configuration file.[29] vina --config conf.txt --log log.txt
Results and Interpretation
The output of the docking run will be a PDBQT file (docking_results.pdbqt) containing multiple binding poses (typically 9) and a log file (log.txt) with their corresponding binding affinities.
Quantitative Data Summary
The primary quantitative result is the binding affinity, measured in kcal/mol. This score is an estimate of the binding free energy. The poses are ranked from the most favorable (most negative) to the least favorable.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -9.2 | 0.000 |
| 2 | -8.9 | 1.352 |
| 3 | -8.7 | 1.981 |
| 4 | -8.5 | 2.413 |
| 5 | -8.3 | 2.887 |
Note: The above data is illustrative. Actual results will be generated by the simulation.
Qualitative Analysis: Visualizing Interactions
The most critical step is the visual inspection of the top-ranked binding pose.[18] This provides insights into the specific molecular interactions that stabilize the complex.
-
Load the Complex: Open the receptor PDBQT and the output PDBQT containing the docking results in a visualization tool.
-
Analyze Key Interactions: Examine the best-scoring pose (Mode 1). Look for:
-
Heme Coordination: The nitrogen of the imidazole ring should coordinate with the iron atom of the heme group, a hallmark interaction for CYP51 inhibitors.[8]
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and amino acid residues (e.g., with Ser, Thr, Tyr).
-
Hydrophobic Interactions: Note how the hexyl chain and bromophenoxy group fit into hydrophobic pockets of the active site, interacting with residues like Phe, Leu, and Val.
-
Halogen Bonds: The bromine atom may form favorable halogen bonds with electron-rich atoms like oxygen or sulfur in nearby residues.
-
Caption: Key molecular interactions stabilizing the ligand-receptor complex.
Discussion and Future Perspectives
A predicted binding affinity of -9.2 kcal/mol suggests that 1-[6-(4-Bromophenoxy)hexyl]imidazole is a potent binder to the CYP51 active site. The visual analysis confirms that the molecule orients itself to establish the critical coordination bond with the heme iron while the hydrophobic tail effectively occupies the substrate access channel.
However, it is crucial to acknowledge the limitations of molecular docking. The scoring functions are approximations, and the receptor is typically treated as rigid, which neglects potential induced-fit effects.[15] Therefore, these in silico results should be considered strong hypotheses that require experimental validation.
Next Steps:
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted binding pose over time and to account for protein flexibility.[15]
-
In Vitro Enzyme Inhibition Assays: To experimentally measure the IC50 value of the compound against purified CYP51.
-
Antifungal Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against Candida albicans cultures.
Conclusion
This guide has detailed a comprehensive and scientifically grounded workflow for the in silico molecular docking of 1-[6-(4-Bromophenoxy)hexyl]imidazole against its putative target, fungal CYP51. By following this protocol, researchers can generate robust, testable hypotheses about the compound's mechanism of action and binding affinity. The results from this computational study strongly support the potential of this molecule as an antifungal agent and provide a clear rationale for its advancement into further computational and experimental validation stages.
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Hargrove, T., et al. (2017). 5TZ1: Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). RCSB PDB. [Link]
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Application Note: Advanced Crystallization Strategies for 1-[6-(4-Bromophenoxy)hexyl]imidazole Structural Analysis
Executive Summary & Chemical Context
The structural elucidation of flexible small molecules via Single-Crystal X-Ray Diffraction (SCXRD) remains a significant challenge in materials science and drug development. 1-[6-(4-Bromophenoxy)hexyl]imidazole (CAS: 5366-34-7) is a prime example of an amphiphilic molecule that resists standard crystallization. Its architecture consists of a rigid bromophenoxy moiety and a polar imidazole headgroup, bridged by a highly flexible hexyl chain.
During crystallization attempts, the high conformational entropy of the hexyl linker often prevents ordered lattice packing. Instead of nucleating, the system undergoes Liquid-Liquid Phase Separation (LLPS)—a phenomenon commonly referred to as "oiling out"[1]. This application note details field-proven, thermodynamically grounded protocols to bypass LLPS, force nucleation, and yield diffraction-quality single crystals of 1-[6-(4-Bromophenoxy)hexyl]imidazole.
Physicochemical Profiling & The Causality of "Oiling Out"
When supersaturation is generated too rapidly (e.g., via rapid cooling or direct anti-solvent addition), the solution crosses the binodal curve into a miscibility gap before crystal nucleation can occur[2]. The system separates into a solute-lean aqueous/solvent phase and a solute-rich "oil" phase. Because the flexible hexyl chains of 1-[6-(4-Bromophenoxy)hexyl]imidazole can adopt nearly infinite conformations within these droplets, the oil phase often stabilizes into an amorphous gel or gum rather than transitioning into a rigid crystal lattice[3].
To successfully crystallize this compound, we must manipulate the thermodynamics to favor the crystalline state over the oil state. This is achieved either through kinetic control (ultra-slow supersaturation via vapor diffusion) or thermodynamic intervention (rigidifying the molecule via co-crystallization)[4].
Table 1: Physicochemical Parameters Influencing Crystallization
| Parameter | Value / Characteristic | Crystallization Impact |
| Molecular Weight | ~323.23 g/mol | Optimal for standard SCXRD structural resolution. |
| Rotatable Bonds | 8 (Hexyl chain + ethers) | High Risk: High entropic penalty during packing; strongly drives LLPS/oiling out. |
| H-Bond Donors | 0 (in neutral free-base form) | Limits self-assembly; relies purely on weaker van der Waals and dipole interactions. |
| H-Bond Acceptors | 2 (Imidazole N3 , Phenoxy O ) | Opportunity: Excellent targets for supramolecular co-crystallization using acidic co-formers. |
| pKa (Imidazole) | ~7.1 | Allows for salt formation or strong hydrogen-bonded synthons with organic acids. |
Strategic Crystallization Workflows
Crystallization Strategy Decision Tree: Bypassing LLPS (Oiling Out) to achieve diffraction-quality crystals.
Validated Experimental Protocols
Protocol A: Anti-Solvent Vapor Diffusion (Kinetic Control)
Causality: Vapor diffusion introduces the anti-solvent into the system at a microscopic rate. This ultra-slow generation of supersaturation keeps the system in the metastable zone, allowing ordered nucleation to occur before the spinodal decomposition boundary (which triggers oiling out) is reached.
Materials:
-
Good Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Anti-Solvent: n -Pentane or n -Hexane.
-
Hardware: 2 mL inner vial, 20 mL outer vial with a tightly sealing cap.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mg of 1-[6-(4-Bromophenoxy)hexyl]imidazole in 0.5 mL of DCM in the 2 mL inner vial. Ensure complete dissolution.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust particles, which can cause heterogeneous nucleation of low-quality polymorphs.
-
Chamber Assembly: Place the uncapped 2 mL vial inside the 20 mL outer vial.
-
Anti-Solvent Addition: Carefully add 3 mL of n -Pentane to the outer vial (do not let it spill into the inner vial).
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Place the assembly in an undisturbed, vibration-free environment at a constant 20 °C.
-
Self-Validation (Quality Control): After 3–7 days, inspect the inner vial under a stereomicroscope equipped with cross-polarizers.
-
If droplets are visible with no birefringence: The system has oiled out. The vapor diffusion was too fast.
-
If sharp, birefringent geometric shapes are visible: Successful single-crystal nucleation has occurred.
-
Protocol B: Supramolecular Co-Crystallization (Thermodynamic Control)
Causality: If Protocol A fails due to the extreme flexibility of the hexyl chain, we must alter the molecule's thermodynamic landscape. The unprotonated imidazole nitrogen ( N3 ) is a potent hydrogen-bond acceptor. By introducing a rigid dicarboxylic acid (e.g., succinic acid or salicylic acid), we form a robust intermolecular synthon[4],[5]. This anchors the imidazole head, significantly lowering the entropic barrier to crystallization.
Step-by-Step Methodology:
-
Stoichiometric Mixing: Weigh exactly 1.0 molar equivalent of 1-[6-(4-Bromophenoxy)hexyl]imidazole and 1.0 molar equivalent of Succinic Acid.
-
Co-Dissolution: Dissolve the mixture in a minimum volume of a 1:1 Methanol/Water mixture under gentle heating (45 °C).
-
Annealing: Allow the solution to cool to room temperature at a highly controlled rate of 0.1 °C/min using a programmable incubator.
-
Evaporation: Once at room temperature, pierce the vial cap with a single needle hole to allow slow solvent evaporation over 1–2 weeks.
-
Self-Validation: Harvest the resulting solids and analyze via Powder X-Ray Diffraction (PXRD) or Raman spectroscopy to confirm the formation of a novel co-crystal phase distinct from the pure API or pure succinic acid.
SCXRD Structural Analysis Workflow
Once high-quality single crystals are obtained, they must be preserved and analyzed without introducing mechanical stress or thermal degradation[6].
Standard workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.
-
Harvesting: Submerge the crystallization drop in a protective perfluoropolyether or Paratone-N oil. This prevents solvent loss which can cause the crystal lattice to collapse.
-
Mounting: Using a polarized microscope, select a single, non-twinned crystal (ideal dimensions: 0.1 – 0.3 mm in all directions) and scoop it into a polyimide cryoloop.
-
Cryo-Cooling: Immediately transfer the loop to the goniometer head under a continuous 100 K nitrogen cold stream. Flash-cooling freezes the flexible hexyl chains in a single conformation, drastically reducing thermal displacement parameters (B-factors) and improving high-angle diffraction intensity.
-
Data Collection & Solution: Collect diffraction data using a microfocus X-ray source (Cu K α or Mo K α ). Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 .
References
-
Oiling Out in Crystallization. Mettler Toledo.[Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.[Link]
-
Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. PMC.[Link]
-
Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. IUCr Journals.[Link]
-
Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. ResearchGate.[Link]
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. mdpi.com [mdpi.com]
- 3. mt.com [mt.com]
- 4. Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Yield Optimization for 1-[6-(4-Bromophenoxy)hexyl]imidazole Synthesis
Target Audience: Researchers, scientists, and drug development professionals. Purpose: This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize the two-step synthesis of 1-[6-(4-Bromophenoxy)hexyl]imidazole.
System Overview & Reaction Pathway
The synthesis of 1-[6-(4-Bromophenoxy)hexyl]imidazole is a classic two-step sequence. Step 1 utilizes a Williamson Ether Synthesis to couple 4-bromophenol with 1,6-dibromohexane[1]. Step 2 involves the nucleophilic substitution ( SN2 ) of the resulting alkyl halide intermediate with imidazole via N-alkylation[2]. Both steps are highly susceptible to over-alkylation, which is the primary cause of yield reduction.
Two-step synthesis of 1-[6-(4-Bromophenoxy)hexyl]imidazole and common byproduct pathways.
Section 1: Williamson Ether Synthesis (Step 1)
Q: I am observing a large amount of 1,6-bis(4-bromophenoxy)hexane (bis-alkylated byproduct) in my LC-MS. How do I push the reaction toward the mono-alkylated intermediate? A: Because 1,6-dibromohexane is a symmetrical dihalide, the formation of the bis-ether is dictated by statistical probability. Once the mono-ether forms, its remaining primary bromide is still highly reactive[1]. To favor mono-alkylation, you must manipulate the local concentration of the reagents. Use a significant stoichiometric excess of 1,6-dibromohexane (typically 3.0 to 5.0 equivalents)[3]. Furthermore, dissolve the dihalide in your solvent first, and add the pre-formed phenoxide solution dropwise. This ensures that the phenoxide anion is always surrounded by a vast excess of unreacted dihalide, making the secondary attack on the mono-ether statistically improbable.
Q: My etherification is stalling at 60% conversion. How can I drive it to completion? A: Phenoxide nucleophilicity can be hindered by tight ion-pairing with the base cation. While Potassium Carbonate ( K2CO3 ) is standard, switching to Cesium Carbonate ( Cs2CO3 ) provides a softer, more dissociated counter-ion that enhances nucleophilicity. Alternatively, you can accelerate the SN2 substitution by adding a catalytic amount of Potassium Iodide (KI) (0.1 equiv). This triggers an in situ Finkelstein reaction, temporarily converting the alkyl bromide into a highly reactive alkyl iodide, which drastically lowers the activation energy of the substitution step.
Section 2: Imidazole N-Alkylation (Step 2)
Q: The N-alkylation step yields a sticky, insoluble mass instead of the desired product. What is happening? A: You are observing the formation of a dialkylated imidazolium salt. The N-alkylated imidazole product remains nucleophilic and can readily react with another molecule of the alkylating agent[2]. This secondary reaction is exacerbated by elevated temperatures and excess alkyl halide[2]. To prevent this, invert your stoichiometry: use a slight excess of imidazole (1.2–1.5 equiv) so the alkyl halide acts as the limiting reagent. Keep the reaction temperature strictly controlled between 0 °C and room temperature to thermodynamically suppress the secondary alkylation[2].
Q: What is the optimal base and solvent system to maximize the yield of the N-alkylation step? A: Low yields in imidazole N-alkylation frequently stem from incomplete deprotonation, which leaves the imidazole ring weakly nucleophilic[2]. For maximum yield, use Sodium Hydride (NaH) in an anhydrous, polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF)[2]. This strong base ensures complete, irreversible formation of the highly reactive imidazolate anion[2]. If your lab protocols restrict the use of NaH due to safety concerns regarding moisture reactivity and hydrogen gas generation[4], Cs2CO3 in Acetonitrile (MeCN) is a highly effective, milder alternative[2].
Quantitative Data & Optimization Parameters
The following table summarizes the optimized parameters required to achieve maximum yield while minimizing byproduct formation across both synthetic steps.
| Parameter | Step 1: Williamson Etherification | Step 2: Imidazole N-Alkylation |
| Electrophile | 1,6-Dibromohexane (3.0 - 5.0 equiv) | 1-Bromo-6-(4-bromophenoxy)hexane (1.0 equiv) |
| Nucleophile | 4-Bromophenol (1.0 equiv) | Imidazole (1.2 - 1.5 equiv) |
| Optimal Base | K2CO3 or Cs2CO3 | NaH (Strong) or Cs2CO3 (Mild) |
| Solvent | DMF or Acetone | Anhydrous THF or DMF |
| Temperature | 60 °C - 80 °C | 0 °C to Room Temperature |
| Primary Byproduct | 1,6-Bis(4-bromophenoxy)hexane | Dialkylated Imidazolium Salt |
| Expected Yield | 75% - 85% | 80% - 90% |
Experimental Protocols
Protocol 1: Optimized Synthesis of 1-bromo-6-(4-bromophenoxy)hexane
This protocol utilizes inverse addition and excess dihalide to suppress bis-alkylation.
-
Preparation: In a dry, round-bottom flask, dissolve 1,6-dibromohexane (3.0 equiv) in anhydrous DMF (0.5 M). Heat the solution to 60 °C.
-
Phenoxide Generation: In a separate flask, dissolve 4-bromophenol (1.0 equiv) in DMF. Add K2CO3 (1.5 equiv) and stir for 30 minutes at room temperature to pre-form the phenoxide.
-
Addition: Transfer the phenoxide mixture to an addition funnel and add it dropwise (over 1-2 hours) to the vigorously stirring 1,6-dibromohexane solution at 60 °C.
-
Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the baseline-shifted phenol spot disappears.
-
Workup: Quench with water and extract with Ethyl Acetate. Crucial Step: Wash the organic layer with 5% aqueous NaOH to remove any unreacted 4-bromophenol.
-
Purification: Remove the solvent and excess 1,6-dibromohexane via vacuum distillation.
Protocol 2: Optimized Synthesis of 1-[6-(4-Bromophenoxy)hexyl]imidazole
This protocol utilizes strong base deprotonation to prevent imidazolium salt formation.
-
Preparation: In a flame-dried flask under inert atmosphere (Nitrogen or Argon), suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C[2]. Caution: NaH reacts violently with moisture[4].
-
Deprotonation: Dissolve imidazole (1.2 equiv) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension[2].
-
Self-Validation (Deprotonation): Allow the mixture to warm to room temperature. Stir for 30–60 minutes. The deprotonation is complete only when hydrogen gas evolution visibly ceases[2]. The solution should become clear or slightly cloudy.
-
Alkylation: Cool the reaction back to 0 °C. Add the 1-bromo-6-(4-bromophenoxy)hexane (1.0 equiv) dropwise[2].
-
Completion: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS until the alkyl halide is consumed[2].
-
Workup: Carefully quench with cold water to neutralize any remaining NaH. Extract with Dichloromethane (DCM), dry over Na2SO4 , and concentrate under reduced pressure.
References
-
Master Organic Chemistry. "The Williamson Ether Synthesis". Available at:[Link]
-
RSC Publishing. "Synthesis of SOT-OH and its application as a building block for the synthesis of new dimeric and trimeric Spiro-OMeTAD materials". Available at:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of SOT-OH and its application as a building block for the synthesis of new dimeric and trimeric Spiro-OMeTAD materials - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D2ME00038E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Aqueous Solubility of 1-[6-(4-Bromophenoxy)hexyl]imidazole
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering formulation and assay challenges with 1-[6-(4-Bromophenoxy)hexyl]imidazole (CAS: 5366-34-7).
Mechanistic Overview: Why is this compound insoluble?
To troubleshoot effectively, we must first understand the physicochemical barriers to solvation. 1-[6-(4-Bromophenoxy)hexyl]imidazole exhibits extremely poor aqueous solubility (high LogP) due to three structural features:
-
The Imidazole Ring: A weak base with a pKa of approximately 6.5–7.0. At physiological pH (7.4), the nitrogen is predominantly unprotonated and neutral, removing any ion-dipole interactions with water.
-
The Hexyl Linker: A long, flexible alkyl chain that creates a massive thermodynamic penalty for aqueous cavity formation.
-
The 4-Bromophenoxy Group: A halogenated aromatic ring that is highly lipophilic and prone to strong intermolecular π−π stacking, driving the compound to aggregate and precipitate rather than dissolve.
Diagnostic FAQs & Troubleshooting
Q1: I dissolve the compound in 100% DMSO at 10 mM, but when I dilute it 1:100 into my cell culture media (pH 7.4), it instantly forms a cloudy precipitate. How do I prevent this "solvent crash"? A1: This is a classic thermodynamic failure. DMSO is a powerful hydrogen-bond acceptor that easily solvates the compound. However, when diluted into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the imidazole ring is unprotonated at pH 7.4, the compound's intrinsic aqueous solubility ( S0 ) is vastly exceeded, causing rapid nucleation. Solution: Do not rely on DMSO alone. Use a ternary cosolvent/surfactant system . Pre-mixing the DMSO stock with a surfactant (like Tween 80) allows the formation of micelles that immediately encapsulate the hydrophobic bromophenoxyhexyl tail as the DMSO diffuses away, maintaining a thermodynamically stable dispersion 1.
Q2: I need to dose this compound in vivo (IV or PO) and cannot use high concentrations of DMSO or harsh surfactants due to toxicity. What is the most biologically compatible strategy? A2: Cyclodextrin complexation is the gold standard for this chemotype. Specifically, 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is ideal. The hydrophobic cavity of β -cyclodextrin is dimensionally optimal for encapsulating halogenated aromatic rings (like the 4-bromophenoxy group). This forms a water-soluble host-guest inclusion complex that masks the hydrophobic tail from the aqueous environment while maintaining absolute biological compatibility 2.
Q3: Can I just lower the pH of the water to dissolve it? A3: Yes, but with strict limitations. By using a dilute acid (e.g., 0.1 M HCl) to drop the pH to ~3.0–4.0, you protonate the imidazole ring, forming an imidazolium salt. This drastically increases solubility via ion-dipole interactions. However, if your downstream application requires physiological pH (e.g., cell assays), neutralizing the solution after dissolution will cause immediate precipitation. If neutralization is required, you must combine acidification with a cosolvent like PEG-400 to stabilize the neutral species as the pH rises 3.
Solubilization Strategies: Comparative Data
| Solubilization Strategy | Primary Mechanism | Biological Tolerance | Max Estimated Solubility | Pros | Cons |
| pH Adjustment (pH < 4.0) | Protonation of basic imidazole ring (Ion-dipole bonding) | Low (Acidic pH is toxic to most cell lines) | > 10 mg/mL | Simple, requires no chemical additives | Precipitates instantly upon neutralization to pH 7.4 |
| Cosolvent (DMSO/PEG400) | Reduction of the aqueous dielectric constant | Moderate (DMSO < 1% for cells; PEG400 < 10% in vivo) | 1 - 5 mg/mL | Easy to prepare via direct dilution | High risk of solvent crash upon aqueous dilution |
| Surfactant (Tween 80) | Micellar encapsulation of the hydrophobic hexyl chain | Moderate (Can disrupt cell membranes at high %) | 2 - 8 mg/mL | Prevents precipitation during dilution | Potential cytotoxicity and assay interference |
| HP- β -CD Complexation | Host-guest inclusion of the 4-bromophenoxy group | High (FDA approved for IV and PO dosing) | 5 - 20 mg/mL | Excellent biocompatibility, stable at pH 7.4 | Requires time-consuming preparation |
Experimental Protocols
Protocol A: Preparation of an HP- β -CD Inclusion Complex (Solvent Evaporation Method)
Use this protocol when absolute biocompatibility and physiological pH (7.4) are required.
-
Preparation of Solutions:
-
Dissolve 10 mg of 1-[6-(4-Bromophenoxy)hexyl]imidazole in 2 mL of volatile organic solvent (e.g., methanol or ethanol).
-
Dissolve HP- β -CD in 10 mL of purified water to achieve a 1:2 molar ratio (Drug : Cyclodextrin).
-
-
Complexation: Add the organic drug solution dropwise to the aqueous HP- β -CD solution under continuous, vigorous magnetic stirring at room temperature.
-
Equilibration: Cover the beaker and stir for 24 hours to allow the thermodynamic equilibrium of the host-guest inclusion complex to establish.
-
Solvent Removal: Transfer the mixture to a rotary evaporator and remove the organic solvent under reduced pressure at 40°C.
-
Filtration & Lyophilization: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Freeze-dry (lyophilize) the filtrate to obtain the solid inclusion complex powder.
-
Reconstitution: The resulting powder can be directly dissolved in PBS (pH 7.4) at high concentrations without precipitation.
Protocol B: Formulation of a Ternary Cosolvent/Surfactant System
Use this protocol for rapid in vitro screening where moderate surfactant levels are tolerated.
-
Master Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.
-
Vehicle Preparation: In a separate vial, prepare a vehicle mixture consisting of 10% Tween 80 and 90% PEG 400 (v/v). Vortex until completely homogeneous.
-
Intermediate Dilution: Mix the DMSO stock with the vehicle mixture at a 1:9 ratio. (You now have a 1 mM compound solution in 10% DMSO, 9% Tween 80, 81% PEG 400).
-
Aqueous Spiking: Slowly add this intermediate mixture dropwise into your final aqueous assay buffer under vigorous vortexing. Causality note: The rapid fluid mechanics of vortexing prevent localized supersaturation, allowing the Tween 80 micelles to form around the drug before it can nucleate.
Workflow Visualization
Fig 1: Decision matrix for solubilizing 1-[6-(4-Bromophenoxy)hexyl]imidazole.
References
-
Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source: PubMed (University of Arizona) URL:[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) URL:[Link]
-
Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug Source: Asian Journal of Pharmaceutics URL:[Link]
Sources
Technical Support Center: Optimizing HPLC Mobile Phase for 1-[6-(4-Bromophenoxy)hexyl]imidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chromatographic analysis of 1-[6-(4-Bromophenoxy)hexyl]imidazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common challenges and achieve optimal peak resolution for this analyte.
Understanding the Analyte: Chromatographic Behavior
1-[6-(4-Bromophenoxy)hexyl]imidazole possesses distinct structural features that dictate its behavior in reversed-phase HPLC (RP-HPLC). Understanding these is the first step toward effective method development.
-
The Imidazole Moiety: The imidazole ring is basic, with the pKa of its conjugate acid typically around 7.[1][2] This basic nitrogen is the primary cause of peak tailing, as it can undergo secondary ionic interactions with acidic residual silanol groups on silica-based column surfaces.[3][4] The retention of this molecule is highly sensitive to the mobile phase pH.[5][6]
-
The Hydrophobic Backbone: The combination of a hexyl chain and a bromophenoxy group makes the molecule non-polar.[7] This significant hydrophobicity makes it well-suited for retention on reversed-phase columns like C18 or C8.[8]
Troubleshooting Guide: Common Peak Resolution Issues
This section addresses specific problems you may encounter during your analysis in a question-and-answer format.
Q1: Why is my peak for 1-[6-(4-Bromophenoxy)hexyl]imidazole showing significant tailing?
Short Answer: Peak tailing is most likely caused by secondary interactions between the basic imidazole group of your analyte and active silanol sites on the HPLC column stationary phase.
In-Depth Explanation: In reversed-phase chromatography, the surface of silica-based columns has residual silanol groups (Si-OH). At a mobile phase pH above ~3.5, these silanols can deprotonate to become negatively charged (Si-O⁻).[9] Your analyte, being a base, will be protonated (positively charged) at pH values below its pKa (~7). This creates a strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites, a mechanism known as ion-exchange.[4] This secondary interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in an asymmetrical, tailing peak.[3][10]
Severe peak tailing can compromise the accuracy of integration and make it difficult to resolve closely eluting impurities.[3]
Systematic Troubleshooting for Peak Tailing:
-
Diagnose the Cause (Chemical vs. Physical): First, confirm the tailing is a chemical issue. Inject a neutral compound of similar hydrophobicity. If the neutral compound shows a symmetrical peak, the tailing is chemical (analyte-column interaction).[4] If the neutral compound also tails, there may be a physical problem in your system, such as a column void or poorly made fittings.[4][11]
-
Optimize Mobile Phase pH: This is the most powerful tool to combat tailing for ionizable compounds.[6][12]
-
Strategy 1: Low pH (Ion Suppression of Silanols): Adjust the mobile phase to a pH of 3.0 or lower using an appropriate buffer (e.g., 0.1% formic acid, 0.1% trifluoroacetic acid, or a phosphate buffer).[3][13] At this low pH, the silanol groups are fully protonated (neutral), preventing the ionic interaction that causes tailing.[3] This is the most common and effective approach.
-
Strategy 2: High pH (Analyte Neutralization): If using a pH-stable column (e.g., hybrid silica), you can adjust the mobile phase to a pH of 9 or higher (at least 2 units above the analyte's pKa). At high pH, the imidazole group is deprotonated and electrically neutral, eliminating the ion-exchange interaction.[6][11]
-
-
Evaluate Your Column:
-
Use a Modern, End-Capped Column: Older Type A silica columns have a high concentration of acidic silanols and trace metals, which exacerbate tailing.[3] Modern, high-purity Type B silica columns that are base-deactivated and densely end-capped are specifically designed to minimize these interactions and are crucial for analyzing basic compounds.[4]
-
Consider a Different Stationary Phase: If tailing persists, a column with a different selectivity, such as a Phenyl-Hexyl phase, may offer different interactions and improve peak shape.[9]
-
-
Use a Guard Column: A guard column can help identify if the problem is due to contamination accumulating at the head of the analytical column. If replacing the guard column restores peak shape, it indicates that strongly retained matrix components were the cause.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples | MDPI [mdpi.com]
Technical Support Center: Storage & Stability of 1-[6-(4-Bromophenoxy)hexyl]imidazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with handling and storing 1-[6-(4-Bromophenoxy)hexyl]imidazole .
This molecule presents a unique dual-susceptibility profile: an aliphatic ether linkage prone to autoxidation, and an imidazole ring vulnerable to secondary oxidative degradation. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your compound from receipt to reaction.
Part 1: Mechanistic FAQs (Understanding the Causality)
Q1: Why does 1-[6-(4-Bromophenoxy)hexyl]imidazole degrade so rapidly when left on the benchtop? A1: Benchtop degradation is driven by a synergistic, two-step oxidative cascade:
-
Ether Autoxidation: The hexyl chain contains an alpha-carbon adjacent to the ether oxygen. Upon exposure to ambient light and atmospheric oxygen, a free-radical chain reaction is initiated[1]. A hydrogen atom is abstracted from this alpha-carbon, forming a radical that reacts with ambient O₂ to generate unstable hydroperoxides[1].
-
Secondary Imidazole Oxidation: The imidazole moiety is highly susceptible to autoxidation and photo-oxidation[2]. The hydroperoxides generated at the ether linkage act as localized oxidizing agents. They attack the electron-rich imidazole nitrogens, leading to the formation of N-oxides or triggering ring-cleavage degradation pathways[2].
Mechanistic pathway of ether autoxidation leading to secondary imidazole degradation.
Q2: Can I just store it in a standard -20°C freezer to completely halt oxidation? A2: No, standard refrigeration without atmospheric control is insufficient and potentially hazardous. While lower temperatures slow the autoxidation kinetics[3], placing a repeatedly opened container in a freezer introduces condensation. Moisture accelerates the hydrolysis of degradation byproducts. Furthermore, extreme cold can cause explosive ether peroxides to crystallize out of solution, drastically increasing shock sensitivity[4]. The optimal environment is 2-8°C under a strict inert atmosphere.
Q3: Should I add an inhibitor to my stock solution? A3: Yes. For long-term storage, adding a radical scavenger like Butylated Hydroxytoluene (BHT) at 10-50 ppm is highly recommended. BHT donates a hydrogen atom to nascent peroxyl radicals, effectively terminating the propagation phase of ether autoxidation before hydroperoxides can form[4].
Part 2: Troubleshooting Guide
Use the following diagnostic matrix to identify and resolve common degradation issues encountered during experiments.
| Issue Encountered | Visual / Analytical Observation | Mechanistic Cause | Corrective Action |
| Loss of API Efficacy | Reduced yield in downstream coupling; extra peaks in LC-MS (M+16 or M+32). | Formation of imidazole N-oxides or hydroperoxides via O₂ exposure[2]. | Discard batch if peroxide levels >30 ppm. Implement Argon purging for future batches. |
| Discoloration | White powder or clear oil turns yellow/brown over time. | Photolytic degradation of the bromophenyl group or advanced imidazole oxidation[5]. | Switch to amber glass vials immediately. Protect from direct UV/fluorescent light. |
| Crystallization Hazard | Unexplained crystalline crust forming around the vial cap or in the liquid. | Concentration and crystallization of explosive ether hydroperoxides[4]. | DO NOT OPEN. Treat as shock-sensitive. Contact EHS immediately for safe disposal. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the storage protocol below is paired with a detection protocol. If the storage methodology fails, the detection test will catch the resulting hydroperoxides, validating the system's state before you risk an experiment.
Protocol 1: Inert Aliquoting and Storage Workflow
Step-by-step workflow for the safe aliquoting and storage of peroxidizable imidazole ethers.
-
Preparation: Transfer the bulk container of 1-[6-(4-Bromophenoxy)hexyl]imidazole to a glovebox or a fume hood equipped with an Argon Schlenk line.
-
Causality: Argon is denser than air and effectively displaces oxygen, halting the initiation of autoxidation at the hexyl ether linkage.
-
-
Inhibition (Optional but Recommended): If the compound is dissolved in a compatible storage solvent, add 10-50 ppm of BHT.
-
Causality: BHT acts as a radical scavenger, terminating the propagation phase of any nascent peroxyl radicals[4].
-
-
Aliquoting: Divide the compound into small, single-use amber glass vials.
-
Causality: Single-use aliquots prevent repeated atmospheric exposure. Amber glass blocks UV light, preventing photolytic dehalogenation of the bromophenyl moiety and photo-oxidation of the imidazole[5].
-
-
Sealing: Flush the headspace of each vial with a gentle stream of Argon for 10 seconds. Immediately seal with a PTFE-lined cap.
-
Causality: PTFE is chemically inert and provides a superior moisture/oxygen barrier compared to standard rubber septa.
-
-
Storage: Store the sealed vials at 2-8°C in a dark, spark-proof refrigerator.
Protocol 2: Semi-Quantitative Peroxide Detection (KI Test)
Perform this test every 3-6 months, or immediately if a vial has been stored improperly.
-
Reagent Preparation: Prepare a 10% (w/v) aqueous solution of Potassium Iodide (KI). Acidify with 2-3 drops of glacial acetic acid.
-
Causality: Acidification is required to catalyze the reduction of hydroperoxides by iodide ions.
-
-
Sampling: In a fume hood, add 1 mL of the storage solvent (or a reconstituted solution of the imidazole compound) to a clear test tube.
-
Reaction: Add 1 mL of the acidified KI solution to the test tube. Shake vigorously for 30 seconds.
-
Observation: Allow the layers to separate and observe the aqueous layer against a white background.
-
Causality: Hydroperoxides oxidize the colorless iodide (I⁻) to iodine (I₂), giving a distinct yellow-to-brown color to the solution[1]. If the solution turns yellow, the batch has undergone oxidative degradation and must be discarded.
-
Sources
- 1. jove.com [jove.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
Technical Support Center: Synthesis and Linker Length Optimization of 1-[6-(4-Bromophenoxy)hexyl]imidazole Analogs
Welcome to the technical support center for the synthesis and optimization of 1-(phenoxyalkyl)imidazole analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this important class of compounds, which are often investigated for their therapeutic properties, including antifungal activity.[1][2]
The structure of these molecules, featuring a polar imidazole head, a lipophilic 4-bromophenoxy tail, and a flexible alkyl linker, makes them prime candidates for structure-activity relationship (SAR) studies.[3] The length of the alkyl linker is a critical determinant of the compound's physicochemical properties, such as lipophilicity, which in turn can significantly influence membrane permeability, target binding, and overall biological efficacy.[2][4][5]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and streamline the optimization of the linker length in your synthetic workflow.
I. Synthetic Strategy Overview
The synthesis of 1-[ω-(4-Bromophenoxy)alkyl]imidazole analogs is typically achieved via a robust two-step process. This involves an initial Williamson ether synthesis followed by an N-alkylation of imidazole.[6] Optimizing the linker length is accomplished by selecting the appropriate α,ω-dihaloalkane in the first step.
Caption: General two-step synthetic workflow.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during synthesis.
Part A: Williamson Ether Synthesis (Step 1)
Question 1: My yield for the ω-(4-bromophenoxy)alkyl halide intermediate is very low. What are the likely causes?
Low yields in this step often stem from side reactions, incomplete reactions, or issues with reagents.[7] Here’s a systematic approach to troubleshooting:
-
Anhydrous Conditions : The Williamson ether synthesis is sensitive to moisture, which can consume the base.[8] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Base Strength & Quality : Potassium carbonate (K₂CO₃) is a common and effective base for this reaction. Ensure it is finely powdered and dry. For less reactive phenols, a stronger base might be considered, but this increases the risk of side reactions.
-
Reaction Temperature & Time : A typical temperature range is 50-100 °C.[7][9] For the reaction with 1,6-dibromohexane in acetone, refluxing (~56°C) for 12-24 hours is standard.[6] Insufficient time or temperature will lead to incomplete conversion.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time.
-
Stoichiometry : A common side product is the symmetrical diether formed by the reaction of 4-bromophenol at both ends of the dihaloalkane. To minimize this, use a significant excess of the dihaloalkane (e.g., 3-5 equivalents). This statistically favors the formation of the desired mono-alkylated product. The unreacted dihaloalkane can be removed during work-up or purification.
Question 2: I am seeing a significant amount of a symmetrical diether byproduct. How can I prevent this?
As mentioned above, using a large excess of the α,ω-dihaloalkane is the primary strategy. Additionally, adding the 4-bromophenol/base slurry slowly to the heated solution of the dihaloalkane can sometimes help maintain a high concentration of the dihaloalkane relative to the phenoxide, further discouraging the second substitution.
Part B: N-Alkylation of Imidazole (Step 2)
Question 3: The N-alkylation of imidazole is not proceeding to completion. How can I improve the yield?
This is a classic nucleophilic substitution reaction. Low yields are often due to incomplete deprotonation of the imidazole or low reactivity of the alkylating agent.[10]
-
Effective Deprotonation : Imidazole's N-H proton must be removed to form the highly nucleophilic imidazolate anion.[10] Sodium hydride (NaH) is an excellent choice for this, as it irreversibly deprotonates the imidazole.[10][11] Ensure the NaH is fresh (a free-flowing gray powder) and handled under strictly anhydrous conditions.[8]
-
Solvent Choice : Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal.[6][10] They effectively dissolve the imidazolate salt and promote the Sₙ2 mechanism.
-
Reactivity of Alkylating Agent : The ω-(4-bromophenoxy)alkyl bromide is generally more reactive than the corresponding chloride. If you used a dichloroalkane in Step 1, expect slower reaction rates and consider using sodium iodide (NaI) as a catalyst (Finkelstein reaction) to form the more reactive alkyl iodide in situ.
-
Temperature : While room temperature may be sufficient, gently heating the reaction to 60-80 °C can significantly increase the reaction rate.[6][10] Monitor for potential side product formation at higher temperatures.
Question 4: I am forming a dialkylated imidazolium salt as a byproduct. How can I avoid this?
The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a quaternary imidazolium salt.[10]
-
Control Stoichiometry : Use a slight excess of imidazole (e.g., 1.1-1.2 equivalents) relative to the alkylating agent. Avoid using an excess of the alkylating agent.
-
Controlled Addition : Add the ω-(4-bromophenoxy)alkyl halide solution dropwise to the imidazolate solution. This prevents a localized high concentration of the alkylating agent, which can favor the second alkylation.
Caption: Decision tree for troubleshooting low reaction yield.
Part C: Linker Length Optimization
Question 5: How do I synthesize analogs with different linker lengths (e.g., C4, C8, C10)?
To vary the linker length, you simply substitute the α,ω-dihaloalkane in Step 1 of the synthesis. For example:
-
C4 Linker : Use 1,4-dibromobutane or 1,4-dichlorobutane.
-
C6 Linker : Use 1,6-dibromohexane.
-
C8 Linker : Use 1,8-dibromooctane.
-
C10 Linker : Use 1,10-dibromodecane.
Question 6: What issues might arise when changing the linker length?
-
Shorter Linkers (C2-C4) : Shorter dihaloalkanes are more prone to intramolecular cyclization reactions, though this is less of a concern in the first step under these conditions. They are also more volatile.
-
Longer Linkers (C8 and above) : The resulting intermediates and final products will be significantly more lipophilic. This can affect their solubility in certain solvents, potentially requiring adjustments to reaction and purification conditions (e.g., using less polar solvent systems for chromatography).
-
Impact on Biological Activity : The primary goal of this optimization is to modulate biological activity. Increasing the linker length generally increases lipophilicity, which can enhance membrane penetration and potency up to a certain point (the "cutoff effect"), after which increased lipophilicity may lead to poor aqueous solubility, non-specific binding, or toxicity.[12] For instance, in a study of phenoxyalkyl-linked imidazole hybrids, increasing the linker length from two to eight carbons led to greater antileishmanial potency.[12]
III. Data Presentation: Linker Length vs. Properties
The following table presents hypothetical, yet representative, data to illustrate the impact of linker length on key parameters. Actual results will vary based on specific experimental conditions and biological assays.
| Linker (n) | α,ω-Dihaloalkane Used | Step 2 Yield (%) | Purification Eluent (Hex:EtOAc) | MIC vs. C. albicans (µg/mL) |
| 4 | 1,4-Dibromobutane | 75% | 3:1 -> 1:1 | 16 |
| 6 | 1,6-Dibromohexane | 82% | 4:1 -> 2:1 | 4 |
| 8 | 1,8-Dibromooctane | 80% | 5:1 -> 3:1 | 1 |
| 10 | 1,10-Dibromodecane | 78% | 8:1 -> 5:1 | 4 |
| 12 | 1,12-Dibromododecane | 71% | 10:1 -> 8:1 | 16 |
This data illustrates a common trend where optimal biological activity is observed at a specific linker length (n=8 in this case), representing a balance between lipophilicity and other structural factors.[12]
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-6-(4-bromophenoxy)hexane (Intermediate)
This protocol details the Williamson ether synthesis to create the C6-linked intermediate.
-
Materials & Setup :
-
4-Bromophenol (1.0 eq)
-
1,6-Dibromohexane (4.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Anhydrous Acetone
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure : a. To the round-bottom flask, add 4-bromophenol, K₂CO₃, and anhydrous acetone. b. Add the 1,6-dibromohexane to the mixture. c. Heat the reaction mixture to reflux (~56°C) and maintain for 12-24 hours.[6] Monitor the consumption of 4-bromophenol by TLC (e.g., 4:1 Hexane:Ethyl Acetate). d. After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid with a small amount of acetone. e. Evaporate the solvent from the filtrate under reduced pressure to yield a crude oil. f. The crude product contains the desired intermediate and excess 1,6-dibromohexane. The excess starting material can be removed by vacuum distillation or the crude product can be taken directly to the next step if purity is sufficient. For higher purity, column chromatography on silica gel (using a hexane-rich eluent) can be performed.
Protocol 2: Synthesis of 1-[6-(4-Bromophenoxy)hexyl]imidazole (Final Product)
This protocol details the N-alkylation of imidazole.
-
Materials & Setup :
-
Imidazole (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Bromo-6-(4-bromophenoxy)hexane (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Three-neck round-bottom flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
-
Procedure : a. Caution : NaH reacts violently with water. All operations must be performed under an inert, anhydrous atmosphere. b. To the flask, add the required amount of NaH dispersion. Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, carefully decanting the hexane wash each time. c. Add anhydrous DMF to the flask to create a slurry of NaH.[6] d. Dissolve the imidazole in a small amount of anhydrous DMF and add it slowly (dropwise) to the NaH slurry at 0°C (ice bath). e. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation (hydrogen gas evolution will cease).[6] f. Dissolve the 1-bromo-6-(4-bromophenoxy)hexane intermediate in anhydrous DMF and add it dropwise to the reaction mixture at room temperature. g. After the addition is complete, heat the mixture to 60-80°C and stir for 4-8 hours.[10] Monitor the reaction by TLC until the starting material is consumed. h. Work-up : Cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of water or saturated aqueous NH₄Cl. i. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine. j. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. k. Purification : Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[13]
V. References
-
BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
-
BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
-
BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
-
BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
-
BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
-
Hirai, K., et al. (2000). Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. PubMed. [Link]
-
Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
SciSpace. (n.d.). Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds.
-
Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃.
-
ProChem. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
-
Ostrowski, S., et al. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed. [Link]
-
Stropnik, T., et al. (2017). Mechanochemical N-alkylation of imides. PMC. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
-
Wikipedia. (n.d.). Imidazole. [Link]
-
BenchChem. (2025). Technical Support Center: Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole.
-
Wang, Y., et al. (2014). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC. [Link]
-
Karaj Azad University. (n.d.). Development and Characterization of Imidazole Derivatives for Antifungal Applications.
-
Gümüş, M., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. PMC. [Link]
-
Hevey, R., et al. (2025). Alkylation-based optimization of antifungal FPPS inhibitors yields a potent, broad-spectrum lipophilic zoledronate derivative. PMC. [Link]
-
ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]
-
Google Patents. (n.d.). CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof.
-
MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
ACS Publications. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
-
ResearchGate. (2026). Alkylation-based optimization of antifungal FPPS inhibitors yields a potent, broad-spectrum lipophilic zoledronate derivative. [Link]
-
Stephens, C. E., et al. (2021). Synthesis and Antileishmanial Evaluation of Arylimidamide-Azole Hybrids Containing a Phenoxyalkyl Linker. PMC. [Link]
Sources
- 1. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation-based optimization of antifungal FPPS inhibitors yields a potent, broad-spectrum lipophilic zoledronate derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Antileishmanial Evaluation of Arylimidamide-Azole Hybrids Containing a Phenoxyalkyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
A Comparative Analysis of 1-[6-(4-Bromophenoxy)hexyl]imidazole and Standard Azole Inhibitors in Antifungal Research
An In-Depth Guide for Researchers and Drug Development Professionals
The ever-present challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates a continuous search for novel and more effective antifungal agents. The azole class of antifungals has long been a cornerstone of anti-infective therapy, and within this class, the exploration of new derivatives holds significant promise. This guide provides a detailed comparative analysis of the investigational compound 1-[6-(4-Bromophenoxy)hexyl]imidazole against established standard azole inhibitors such as ketoconazole, fluconazole, and itraconazole. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the underlying science and experimental considerations critical for researchers in the field.
The Azole Antifungals: A Pillar of Antifungal Therapy
Azole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[1][2][3] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).[1][4][5][6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[2][4][6][7][8] By inhibiting CYP51, azoles prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately, the inhibition of fungal growth or cell death.[2][7][9] This targeted mechanism provides a favorable therapeutic window, harming the fungal cells with minimal effect on the host.[2]
Azoles are broadly categorized into two groups: the imidazoles (e.g., ketoconazole) and the triazoles (e.g., fluconazole, itraconazole).[3] While both share the same core mechanism, structural differences influence their spectrum of activity, pharmacokinetic properties, and clinical applications.
1-[6-(4-Bromophenoxy)hexyl]imidazole: A Novel Investigational Compound
1-[6-(4-Bromophenoxy)hexyl]imidazole is a synthetic imidazole derivative that has garnered interest for its potential antifungal properties. The inclusion of a bromophenyl group is a strategic modification intended to enhance its biological activity.[10] While specific, peer-reviewed efficacy data for this exact compound is emerging, its structural similarity to other imidazole derivatives allows for a scientifically grounded postulation of its mechanism of action and potential efficacy. It is hypothesized to function as a CYP51 inhibitor, consistent with the broader class of azole antifungals.[6][11][12]
Comparative Efficacy: An In Vitro Perspective
The in vitro efficacy of antifungal agents is a critical determinant of their potential clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[13] The following tables summarize representative MIC values for standard azole inhibitors against common fungal pathogens. While specific data for 1-[6-(4-Bromophenoxy)hexyl]imidazole is not yet widely published, data for other novel imidazole derivatives with similar structural motifs are included to provide a basis for comparison.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Azole Antifungals Against Candida Species
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei |
| 1-[6-(4-Bromophenoxy)hexyl]imidazole (Hypothesized) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Novel Imidazole Derivative (Compound B3) [11] | 0.5 | Not Reported | Not Reported | Not Reported |
| Ketoconazole [14][15] | 0.05 - >100 | 0.05 - 64 | 0.01 - 16 | 0.1 - >100 |
| Fluconazole [15][16][17] | 0.25 - 128 | 0.5 - 256 | 0.12 - 32 | 16 - >256 |
| Itraconazole [15][18] | 0.03 - 32 | 0.06 - 64 | 0.01 - 8 | 0.25 - 64 |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Azole Antifungals Against Filamentous Fungi
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus terreus |
| 1-[6-(4-Bromophenoxy)hexyl]imidazole (Hypothesized) | Data Not Available | Data Not Available | Data Not Available |
| Novel Imidazole Derivative (Compound B3) [11] | Not Reported | Not Reported | Not Reported |
| Ketoconazole | 1 - >16 | 1 - >16 | 1 - >16 |
| Fluconazole | >64 | >64 | >64 |
| Itraconazole [18][19] | 0.12 - 8 | 0.25 - 4 | 0.5 - 4 |
Understanding the Mechanism: A Visual Representation
The core mechanism of action for azole antifungals, including the hypothesized action of 1-[6-(4-Bromophenoxy)hexyl]imidazole, centers on the disruption of ergosterol synthesis.
Caption: Mechanism of action of azole antifungals.
Experimental Protocols: Ensuring Rigorous and Reproducible Data
The generation of reliable and comparable antifungal susceptibility data is paramount. The following protocols, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a framework for the in vitro evaluation of novel compounds like 1-[6-(4-Bromophenoxy)hexyl]imidazole.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antifungal agent.[13]
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Standardized fungal inoculum (0.5 McFarland standard, diluted to final concentration of 0.5-2.5 x 10³ CFU/mL)
-
Antifungal agent stock solution
-
Sterile saline or water
Procedure:
-
Prepare Antifungal Dilutions: Serially dilute the antifungal agent in RPMI 1640 medium directly in the microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.[13] Further dilute this suspension in RPMI 1640 medium.[13]
-
Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[20]
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control.[20][21]
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The landscape of antifungal drug discovery is one of continuous evolution. While standard azoles like ketoconazole, fluconazole, and itraconazole remain important therapeutic options, the emergence of resistance underscores the need for novel agents.[22] 1-[6-(4-Bromophenoxy)hexyl]imidazole, as a representative of a new generation of imidazole derivatives, holds potential as a valuable addition to the antifungal armamentarium. Its efficacy, like that of other bromophenyl imidazole compounds, will likely be attributed to the targeted inhibition of fungal CYP51.
Further in-depth studies are required to fully elucidate the antifungal spectrum, potency, and potential for resistance development of 1-[6-(4-Bromophenoxy)hexyl]imidazole. The experimental frameworks provided in this guide offer a robust starting point for researchers to generate the critical data needed to advance our understanding and application of this and other novel antifungal compounds. The ultimate goal is to translate these laboratory findings into clinically effective therapies that can combat the growing threat of fungal infections.
References
-
The antifungal activity of ketoconazole - PubMed. Available from: [Link]
-
Structural basis of human CYP51 inhibition by antifungal azoles - PubMed. Available from: [Link]
-
The use of fluconazole in the treatment of superficial fungal infections- A meta-analysis. Available from: [Link]
-
Ketoconazole: an orally effective antifungal agent. Mechanism of action, pharmacology, clinical efficacy and adverse effects - PubMed. Available from: [Link]
-
Is ketoconazole (antifungal medication) cream 1% effective for treating fungal infections? Available from: [Link]
-
A COMPREHENSIVE REVIEW ON KETOCONAZOLE -AS AN ANTIFUNGLE DRUG. Available from: [Link]
-
Assessment of antifungal efficacy of itraconazole loaded aspasomal cream: comparative clinical study - PMC. Available from: [Link]
-
Fluconazole: The Impact of a Potent Antifungal Ally on a Wide Ran - Longdom Publishing. Available from: [Link]
-
A prospective study of the efficacy of fluconazole (UK-49858) against deep-seated fungal infections - PubMed. Available from: [Link]
-
Fluconazole - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Resistance to antifungals that target CYP51 - PMC - NIH. Available from: [Link]
-
Itraconazole: A Quick Guide for Clinicians - The AFWG. Available from: [Link]
-
Itraconazole - DermNet. Available from: [Link]
-
Assessment of Antifungal Activities of Fluconazole and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model - PMC. Available from: [Link]
-
Drug Strategies Targeting CYP51 in Neglected Tropical Diseases | Chemical Reviews. Available from: [Link]
-
Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC. Available from: [Link]
-
Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes - ASM Journals. Available from: [Link]
-
Itraconazole - Wikipedia. Available from: [Link]
-
Assessment of antifungal efficacy of itraconazole loaded aspasomal cream: comparative clinical study - ResearchGate. Available from: [Link]
-
New insights in the effects of topical ketoconazole | Request PDF - ResearchGate. Available from: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing - PMC. Available from: [Link]
-
Azole: Antifungal Drugs, Mechanism of Action | StudySmarter. Available from: [Link]
-
What are the mechanisms of action of antifungal drug classes and their clinical uses? Available from: [Link]
-
In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates - Frontiers. Available from: [Link]
-
Candidiasis Medication: Azole Antifungals, Glucan synthesis inhibitors (echinocandins), Polyenes, Antimetabolite, Topical azoles, Allylamines, Antifungals, Systemic - Medscape Reference. Available from: [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC. Available from: [Link]
-
Antifungal agents: mechanisms of action. Available from: [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians - Oxford Academic. Available from: [Link]
-
(PDF) In vitro antifungal susceptibility testing - ResearchGate. Available from: [Link]
-
Synthesis and evaluation of some new Imidazole derivatives for their anti-microbial and anti-inflammatory activities. Available from: [Link]
-
Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC. Available from: [Link]
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Navigating Thromboxane A2 Signaling: A Comparative Guide to Imidazole-Based Modulators
A Senior Application Scientist's In-Depth Analysis of 1-[6-(4-Bromophenoxy)hexyl]imidazole and its Mechanistic Counterparts
For researchers in pharmacology and drug development, the thromboxane A2 (TXA2) signaling pathway is a critical target for therapeutic intervention in thrombosis, cardiovascular disease, and asthma. TXA2, a potent lipid mediator, exerts its effects through the thromboxane A2 receptor (TP), a G-protein coupled receptor, leading to platelet aggregation and vasoconstriction. The imidazole scaffold has emerged as a privileged structure in the design of molecules that can modulate this pathway.
This guide provides an in-depth comparison of 1-[6-(4-Bromophenoxy)hexyl]imidazole , a selective TP receptor antagonist, with two other key alkyl-imidazole modulators: SQ 29,548 , another potent and selective TP receptor antagonist, and Ozagrel , a selective inhibitor of thromboxane A2 synthase (TXAS), the enzyme responsible for TXA2 production. By examining their distinct mechanisms of action, and the experimental data that defines their activity, researchers can make more informed decisions when selecting the appropriate tool compound for their specific research needs.
The Arachidonic Acid Cascade and Points of Intervention
The generation and action of TXA2 is a multi-step enzymatic process originating from arachidonic acid. Understanding this pathway is crucial to appreciate the distinct mechanisms of the compounds under review.
As illustrated, Ozagrel acts upstream by preventing the synthesis of TXA2 from its precursor, PGH2. In contrast, 1-[6-(4-Bromophenoxy)hexyl]imidazole and SQ 29,548 act downstream, directly blocking the TP receptor and preventing the binding of any endogenously produced TXA2. This fundamental difference in their mechanism of action has significant implications for their biological effects and experimental applications.
Comparative Analysis of In Vitro Activity
| Compound | Primary Target | Assay Type | Agonist/Radioligand | Key Parameter | Reported Value | Citation |
| 1-[6-(4-Bromophenoxy)hexyl]imidazole | TP Receptor | Binding / Functional | [3H]-SQ 29,548 / U46619 | Kd / IC50 | Data not available | N/A |
| SQ 29,548 | TP Receptor | Radioligand Binding | [3H]-SQ 29,548 | Kd | 4.5 nM (Washed Platelets) | [1] |
| Radioligand Binding | [3H]-U46619 | IC50 | 7.9 nM | [2] | ||
| Vasoconstriction | 9,11-azo PGH2 | pA2 | 8.4 (Rat Aorta) | [3] | ||
| Ozagrel | TXA2 Synthase | Enzyme Inhibition | N/A | IC50 | 1.1 x 10-8 M (11 nM) | [4] |
| Platelet Aggregation | Arachidonic Acid | ID50 (ex vivo) | 0.92 mg/kg (oral, rat) | [5] | ||
| TP Receptor | Binding Assay | [3H]-SQ 29,548 | IC50 | > 1 mM (Inactive) | [6] |
Note: The absence of published data for 1-[6-(4-Bromophenoxy)hexyl]imidazole highlights an opportunity for novel research to characterize this compound against established benchmarks.
Mechanistic Deep Dive: Receptor Antagonism vs. Synthase Inhibition
TP Receptor Antagonists: 1-[6-(4-Bromophenoxy)hexyl]imidazole and SQ 29,548
These compounds act as competitive antagonists at the TP receptor. The binding of TXA2 to its receptor activates Gq and G13 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC), an increase in intracellular calcium (Ca2+), and the activation of Rho kinase. This culminates in platelet shape change, degranulation, and aggregation.[7]
By physically occupying the receptor's binding site, antagonists like 1-[6-(4-Bromophenoxy)hexyl]imidazole and SQ 29,548 prevent these downstream events from occurring, irrespective of the concentration of TXA2. This makes them invaluable tools for isolating the effects of TP receptor activation in complex biological systems.
TXA2 Synthase Inhibitor: Ozagrel
Ozagrel's mechanism is fundamentally different. It targets the enzyme TXA2 synthase, preventing the conversion of PGH2 to TXA2.[8] This has two major consequences:
-
Reduction in TXA2 levels: This directly reduces the pro-aggregatory and vasoconstrictive signaling.
-
PGH2 Shunting: The accumulated PGH2 precursor can be shunted towards the synthesis of other prostanoids, such as prostacyclin (PGI2), which is a potent inhibitor of platelet aggregation and a vasodilator.[4] This dual action—reducing a pro-thrombotic agent while potentially increasing an anti-thrombotic one—makes TXAS inhibitors an interesting therapeutic strategy.
Experimental Protocols for Characterization
To ensure scientific integrity and reproducibility, the characterization of these compounds relies on standardized, self-validating experimental protocols.
Radioligand Binding Assay for TP Receptor Affinity
This assay quantifies the affinity of a compound for the TP receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of Platelet Membranes: a. Obtain platelet-rich plasma (PRP) from whole blood by centrifugation. b. Isolate platelets from PRP by further centrifugation. c. Resuspend platelets in a lysis buffer and homogenize. d. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.[9]
-
Binding Assay: a. In a 96-well plate, add increasing concentrations of the unlabeled test compound (e.g., 1-[6-(4-Bromophenoxy)hexyl]imidazole or SQ 29,548). b. Add a fixed concentration of the radioligand, typically [3H]-SQ 29,548, to all wells.[1] c. Add the prepared platelet membranes to initiate the binding reaction. d. Incubate at room temperature to allow the binding to reach equilibrium. e. Terminate the reaction by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand. f. Wash the filters with ice-cold buffer to remove unbound radioligand. g. Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: a. Plot the percentage of specific binding against the logarithm of the competitor concentration. b. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). c. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
U46619-Induced Platelet Aggregation Assay
This functional assay measures a compound's ability to inhibit platelet aggregation induced by a stable TXA2 mimetic, U46619.[11]
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). b. Centrifuge the blood at a low speed to separate the PRP from red and white blood cells.[3]
-
Aggregation Measurement (Light Transmission Aggregometry): a. Place a sample of PRP in an aggregometer cuvette with a stir bar. b. Establish a baseline of light transmission through the PRP. c. Add the test compound (e.g., 1-[6-(4-Bromophenoxy)hexyl]imidazole) at various concentrations and incubate. d. Add a fixed concentration of U46619 to induce platelet aggregation. e. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.[12]
-
Data Analysis: a. The maximum aggregation percentage is determined for each concentration of the test compound. b. The IC50 value, the concentration of the antagonist that inhibits 50% of the maximal aggregation response, is calculated.
Conclusion and Future Directions
This guide provides a comparative framework for understanding 1-[6-(4-Bromophenoxy)hexyl]imidazole in the context of other well-characterized modulators of the thromboxane A2 pathway. While SQ 29,548 serves as a potent, selective TP receptor antagonist benchmark, and Ozagrel offers a distinct mechanism through synthase inhibition, the precise quantitative profile of 1-[6-(4-Bromophenoxy)hexyl]imidazole remains to be fully elucidated in publicly accessible literature.
The provided experimental protocols offer a clear path for researchers to perform a head-to-head comparison and generate the necessary data to accurately place 1-[6-(4-Bromophenoxy)hexyl]imidazole within the existing landscape of TP receptor antagonists. Such studies would be a valuable contribution to the field, enabling a more nuanced understanding of the structure-activity relationships within this important class of imidazole-based compounds and aiding in the development of next-generation therapeutics targeting the TXA2 signaling axis.
References
- Galarza, S., et al. (2018). Validation of Thromboxane A2 Analogue U46619 in Whole Blood Platelet Aggregation to Diagnose Platelet Disorders.
- Hedberg, A., et al. (1988). Characterization of [5,6-3H]SQ 29,548 as a high affinity radioligand, binding to thromboxane A2/prostaglandin H2-receptors in human platelets. Journal of Pharmacology and Experimental Therapeutics, 245(3), 786-792.
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Reactome. (n.d.). Thromboxane signalling through TP receptor. Reactome Pathway Database. Retrieved from [Link]
- Needleman, P., et al. (1977). Application of imidazole as a selective inhibitor thromboxane synthetase in human platelets. Proceedings of the National Academy of Sciences, 74(4), 1716-1720.
- Hsieh, C. H., et al. (2009). Augmentation of U46619 induced human platelet aggregation by aspirin. Thrombosis Research, 124(3), 346-352.
- Dorn, G. W. 2nd. (1992). Characterization of binding of a specific antagonist, [3H]-SQ 29,548, to soluble thromboxane A2/prostaglandin H2 (TP) receptors in human platelet membranes. Life Sciences, 51(6), 431-437.
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
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Platelet Solutions. (2024). Exploring the Impact of U46619 Aggregation Reagent on Platelet Disorders. Platelet Solutions. Retrieved from [Link]
- Armstrong, R. A., et al. (1986). Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548). Thrombosis Research, 41(4), 471-481.
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
- Sajjadifar, S., & Hossaini, Z. (2025). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Journal of Medical, Chemical and Biomedical Engineering, 1(1), 1-10.
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ChEMBL. (n.d.). Document: Agents combining thromboxane receptor antagonism with thromboxane synthase inhibition.... EMBL-EBI. Retrieved from [Link]
- Naito, J., et al. (1989). [Research and Development of Ozagrel, a Highly Selective Inhibitor of TXA2 Synthase]. Yakugaku Zasshi, 109(7), 435-451.
- Murry, J. A., & Frantz, D. E. (2005). 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Organic Syntheses, 82, 48.
- Yasuda, S., et al. (2020).
- Chen, X. S., et al. (1995). Effects of CI-930, a novel phosphodiesterase III inhibitor, on platelet aggregation and arachidonic acid metabolism. Zhongguo Yao Li Xue Bao, 16(1), 53-56.
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Patsnap. (2024). What is the mechanism of Ozagrel Trometamol?. Synapse. Retrieved from [Link]
- Brear, P., et al. (2019). Fragment-based discovery of a new class of allosteric inhibitors of protein kinase CK2. RSC Medicinal Chemistry, 10(10), 1739-1745.
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Wikipedia. (n.d.). イミダゾール. Wikipedia. Retrieved from [Link]
- Umetsu, T., et al. (1989). Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury. Japanese Journal of Pharmacology, 50(2), 147-155.
- Masuda, Y., et al. (1998). Stimulation with thromboxane A2 (TXA2) receptor agonist enhances ICAM-1, VCAM-1 or ELAM-1 expression by human vascular endothelial cells. Clinical & Experimental Immunology, 112(3), 464-470.
- Balaji, V., et al. (2012). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o167.
- De Toni, L., et al. (2021). Interference of C6O4 on platelet aggregation pathways. Environmental Toxicology and Pharmacology, 85, 103639.
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- 2. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Benchmarking 1-[6-(4-Bromophenoxy)hexyl]imidazole: A Comparative Analysis in Murine Models
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of 1-[6-(4-Bromophenoxy)hexyl]imidazole in preclinical murine models. This guide objectively evaluates its potential efficacy and safety profile in the context of emerging therapeutic strategies.
Introduction: The Therapeutic Potential of Imidazole Scaffolds
The imidazole ring is a versatile heterocyclic scaffold that forms the core of numerous biologically active compounds. Its unique chemical properties allow for diverse substitutions, leading to a wide array of pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects.[1][2][3] The introduction of a bromophenyl moiety to the imidazole core, as seen in 1-[6-(4-Bromophenoxy)hexyl]imidazole, can significantly modulate its physicochemical properties and biological activity, potentially enhancing its potency and selectivity for specific therapeutic targets.[4]
While the specific biological target and in vivo performance data for 1-[6-(4-Bromophenoxy)hexyl]imidazole are not extensively documented in publicly available literature, its structural motifs suggest potential mechanisms of action that are common among related imidazole derivatives. These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases, or the disruption of fungal cell membrane integrity.[5]
This guide, therefore, presents a comparative framework for benchmarking the performance of 1-[6-(4-Bromophenoxy)hexyl]imidazole in murine models, based on established methodologies for evaluating similar investigational compounds. We will explore a hypothetical application in oncology, a common therapeutic area for novel imidazole derivatives, and provide detailed experimental protocols and data presentation formats to guide future research and ensure robust, comparable results.
Hypothesized Mechanism of Action: Targeting Cancer-Relevant Kinases
Many imidazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6] For the purpose of this guide, we will hypothesize that 1-[6-(4-Bromophenoxy)hexyl]imidazole functions as a kinase inhibitor. The bromophenyl group may contribute to binding affinity within the ATP-binding pocket of the target kinase, while the hexyl-imidazole moiety could provide additional interactions and influence pharmacokinetic properties.
Caption: Hypothesized signaling pathway targeted by 1-[6-(4-Bromophenoxy)hexyl]imidazole.
Benchmarking Performance in Murine Xenograft Models
To evaluate the in vivo anticancer efficacy of 1-[6-(4-Bromophenoxy)hexyl]imidazole, a human tumor xenograft model in immunodeficient mice is a standard and critical preclinical step. This section outlines a detailed protocol for such a study, comparing the investigational compound to a standard-of-care chemotherapeutic agent.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
1. Cell Line and Animal Model:
- Select a human cancer cell line relevant to the hypothesized target of the compound (e.g., a cell line known to be dependent on the targeted kinase).
- Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor cells.
2. Tumor Implantation:
- Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
3. Treatment Groups:
- Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into the following treatment groups (n=8-10 mice per group):
- Vehicle Control: The formulation vehicle used to dissolve the test compounds.
- 1-[6-(4-Bromophenoxy)hexyl]imidazole: Administered at one or more dose levels, determined from prior maximum tolerated dose (MTD) studies.
- Alternative Agent (e.g., a known kinase inhibitor): A clinically relevant comparator drug.
4. Drug Administration:
- Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule (e.g., daily, twice daily) for a specified duration (e.g., 21-28 days).
5. Data Collection:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
subgraph "cluster_Preparation" {
label = "Preparation";
bgcolor="#F1F3F4";
"Cell_Culture" [label="Cancer Cell\nCulture", fillcolor="#FFFFFF", fontcolor="#202124"];
"Animal_Acclimation" [label="Mouse\nAcclimation", fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Tumor_Induction" {
label = "Tumor Induction";
bgcolor="#F1F3F4";
"Implantation" [label="Subcutaneous\nTumor Cell Implantation", fillcolor="#FFFFFF", fontcolor="#202124"];
"Monitoring" [label="Tumor Growth\nMonitoring", fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Treatment" {
label = "Treatment Phase";
bgcolor="#F1F3F4";
"Randomization" [label="Randomization into\nTreatment Groups", fillcolor="#FFFFFF", fontcolor="#202124"];
"Dosing" [label="Drug Administration", fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Analysis" {
label = "Data Analysis";
bgcolor="#F1F3F4";
"Data_Collection" [label="Tumor Volume & Body\nWeight Measurement", fillcolor="#FFFFFF", fontcolor="#202124"];
"Endpoint" [label="Endpoint Analysis:\nTumor Weight, Biomarkers", fillcolor="#FFFFFF", fontcolor="#202124"];
}
"Cell_Culture" -> "Implantation";
"Animal_Acclimation" -> "Implantation";
"Implantation" -> "Monitoring";
"Monitoring" -> "Randomization";
"Randomization" -> "Dosing";
"Dosing" -> "Data_Collection" [style=dashed];
"Data_Collection" -> "Endpoint";
}
Caption: Experimental workflow for a murine xenograft study.
Comparative Performance Data
The efficacy of 1-[6-(4-Bromophenoxy)hexyl]imidazole should be quantitatively compared to the vehicle control and the alternative agent. Key performance indicators are summarized in the table below.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) (± SEM) | Change in Body Weight (%) |
| Vehicle Control | [Insert Data] | - | [Insert Data] | [Insert Data] |
| 1-[6-(4-Bromophenoxy)hexyl]imidazole (Dose 1) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 1-[6-(4-Bromophenoxy)hexyl]imidazole (Dose 2) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Alternative Agent (e.g., Known Kinase Inhibitor) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Data in this table is hypothetical and should be replaced with experimental results.
Pharmacokinetic and Toxicological Profiling
A comprehensive understanding of a compound's performance requires an assessment of its pharmacokinetic (PK) and toxicological profile.
Pharmacokinetic Study Protocol
1. Animal Model:
- Use healthy mice of the same strain as in the efficacy studies.
2. Drug Administration:
- Administer a single dose of 1-[6-(4-Bromophenoxy)hexyl]imidazole via the intended clinical route (e.g., oral, intravenous).
3. Sample Collection:
- Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
4. Bioanalysis:
- Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
5. Data Analysis:
- Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).
Comparative Pharmacokinetic and Safety Data
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Acute Toxicity (LD50, mg/kg) |
| 1-[6-(4-Bromophenoxy)hexyl]imidazole | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Alternative Agent | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Data in this table is hypothetical and should be replaced with experimental results.
Conclusion and Future Directions
This guide provides a structured framework for the preclinical benchmarking of 1-[6-(4-Bromophenoxy)hexyl]imidazole in murine models, with a focus on a hypothetical anticancer application. The successful execution of the described efficacy, pharmacokinetic, and toxicology studies will be crucial in determining the therapeutic potential of this compound. Objective comparison with established agents is essential for go/no-go decisions in the drug development pipeline. Future research should focus on elucidating the precise molecular target of 1-[6-(4-Bromophenoxy)hexyl]imidazole and exploring its efficacy in a broader range of preclinical models, including patient-derived xenografts (PDXs) and syngeneic models that allow for the evaluation of immunomodulatory effects.
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Ali, I., Lone, M. N., & Aboul-Enein, H. Y. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(10), 1742-1773. [Link]
-
Zhang, L., et al. (2014). Imidazole-based compounds as anticancer agents: a review. European Journal of Medicinal Chemistry, 85, 595-611. [Link]
-
Ghaffari, S., et al. (2020). Imidazole-based compounds as kinase inhibitors in cancer therapy. Future Medicinal Chemistry, 12(1), 75-96. [Link]
-
Ozkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 45(8), 3320-3328. [Link]
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Chopra, P. N., & Sahu, J. K. (2020). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Discovery Technologies, 17(5), 574-584. [Link]
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